molecular formula C14H14BrN5 B6263961 5-bromo-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine CAS No. 2309460-68-0

5-bromo-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine

Cat. No.: B6263961
CAS No.: 2309460-68-0
M. Wt: 332.20 g/mol
InChI Key: DKMIDTKUBXZGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound also contains a bromine atom at the 5-position, a methyl group at the N-position, and an imidazole moiety attached to the quinazoline ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination: The quinazoline core is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    N-Methylation: The N-methylation of the quinazoline ring is achieved using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Imidazole Introduction: The imidazole moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated and methylated quinazoline intermediate with 1-methyl-1H-imidazole in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole moiety and the quinazoline ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3), solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

5-bromo-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    5-bromoquinazoline: Lacks the imidazole moiety and has different biological properties.

    N-methylquinazoline: Does not contain the bromine atom or the imidazole moiety.

    Imidazole-containing quinazolines: Similar structure but may have different substituents at various positions.

Uniqueness

5-bromo-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine is unique due to the presence of both the bromine atom and the imidazole moiety, which contribute to its distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various scientific research applications.

Properties

CAS No.

2309460-68-0

Molecular Formula

C14H14BrN5

Molecular Weight

332.20 g/mol

IUPAC Name

5-bromo-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine

InChI

InChI=1S/C14H14BrN5/c1-19-7-6-16-13(19)9-20(2)14-17-8-10-11(15)4-3-5-12(10)18-14/h3-8H,9H2,1-2H3

InChI Key

DKMIDTKUBXZGMP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CN(C)C2=NC=C3C(=N2)C=CC=C3Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.